molecular formula C15H13ClO3 B2640184 5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid CAS No. 938253-30-6

5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid

Cat. No.: B2640184
CAS No.: 938253-30-6
M. Wt: 276.72
InChI Key: KDGZTOMMIUXVDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid is a benzoic acid derivative with the CAS Number 938253-30-6, a molecular formula of C 15 H 13 ClO 3 , and a molecular weight of 276.71 g/mol . Its structure features a chloro-substituted aromatic ring and a (4-methylbenzyl)oxy ether group, making it a versatile building block in organic synthesis and medicinal chemistry research. This compound is of significant research interest primarily as a key synthetic intermediate. It can be utilized in the construction of more complex molecules, particularly in the exploration of novel pharmaceutical agents. While specific biological data for this compound may be limited, its molecular architecture is analogous to structures investigated in advanced therapeutic research. For instance, scientific patents describe closely related benzoic acid and benzofuran derivatives as components in potent EP4 receptor antagonists and PDE4 inhibitors . These classes of compounds are actively studied for modulating inflammatory pathways and other physiological processes, highlighting the potential value of this benzoic acid derivative in early-stage drug discovery and chemical biology. The product is provided for research use only and is not intended for diagnostic or therapeutic applications. It must not be used in humans or animals.

Properties

IUPAC Name

5-chloro-2-[(4-methylphenyl)methoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-10-2-4-11(5-3-10)9-19-14-7-6-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGZTOMMIUXVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings :

  • The 4-methylbenzyloxy isomer (target compound) likely exhibits better synthetic accessibility due to symmetry compared to ortho- and meta-substituted analogs .
  • Steric effects in the 2-methylbenzyloxy variant may reduce reactivity in coupling reactions, as observed in similar esterification processes .

Halogen-Substituted Analogs

Replacing the methyl group with halogens alters electronic properties and bioactivity:

Compound Name CAS Number Substituent Molecular Weight Biological Relevance
5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid 938378-26-8 4-chlorobenzyloxy 297.17 Potential antiviral activity
2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde 400878-28-6 4-bromobenzyloxy 305.14 Intermediate in heterocycle synthesis

Key Findings :

  • Bromine-substituted analogs, such as 2-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde, are used in multicomponent reactions to build heterocyclic scaffolds .

Functional Group Variations

Modifying the benzyloxy group’s functional groups impacts reactivity and applications:

Compound Name Functional Group Key Reaction/Application Reference
4-Butoxy-3,5-dichlorobenzoic acid Butoxy Hydrolysis-resistant ester; used in agrochemicals
5-Chloro-2-[(4-methoxyphenyl)amino]benzoic acid Methoxyphenylamino Antiviral activity against SARS-CoV-2
3,5-Dibromo-4-methoxybenzoyl chloride Bromo/methoxy Precursor for thiourea-based inhibitors

Key Findings :

  • Butoxy and methoxy groups improve stability against hydrolysis compared to benzyloxy derivatives .
  • Amino-substituted analogs, such as 5-Chloro-2-[(4-chlorophenyl)amino]benzoic acid, demonstrate antiviral activity (e.g., 56% yield, mp. 227–230 °C) .

Comparison with Analogs :

  • 5-Chloro-2-methoxybenzoic acid (CAS: 3438-16-2) is synthesized via direct methoxylation, highlighting the efficiency of alkoxy group introduction .
  • 4-Chloro-2-[(4-methoxyphenyl)amino]benzoic acid (CAS: 91-38-3) is prepared via thiocyanate coupling, a method applicable to the target compound’s derivatives .

Biological Activity

5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid is an organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C15H13ClO3 and a molecular weight of approximately 276.71 g/mol. Its structure features a chloro substituent at the 5-position and a methylene-linked aromatic ether at the 2-position, which enhances its reactivity and biological properties.

Biological Activities

1. Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits notable anti-inflammatory and analgesic properties. Studies have shown that it can modulate inflammatory pathways by interacting with specific enzymes, suggesting its potential as a therapeutic agent for conditions characterized by inflammation.

2. Antimicrobial Effects

Preliminary studies suggest that the compound may possess antimicrobial properties. However, further research is necessary to fully elucidate these effects and their implications for therapeutic use.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. By modulating these targets, the compound can lead to various biochemical effects that contribute to its biological activity.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. For similar compounds, parameters such as maximum concentration (C_max), time to reach maximum concentration (T_max), elimination rate (K_el), and half-life (T_1/2) have been investigated. For instance, related salicylic acid derivatives have shown varying pharmacokinetic profiles that suggest extensive tissue distribution and prolonged elimination times .

Parameter Value
C_max0.57 μg/mL
T_max28.9 min
K_el0.018 min⁻¹
T_1/239.4 min

Case Studies

Case Study: Analgesic Activity

In a study assessing the analgesic activity of related compounds, the writhing test method was employed to evaluate the efficacy of this compound against induced pain in animal models. The results indicated significant analgesic effects compared to control groups, supporting the hypothesis of its therapeutic potential in pain management .

Case Study: Pharmacokinetic Analysis

A pharmacokinetic analysis involving similar compounds demonstrated their distribution characteristics in rat models following oral administration. The findings highlighted the importance of structural modifications on pharmacokinetic behaviors, which could be extrapolated to understand the behavior of this compound .

Q & A

Q. What is the typical synthetic route for 5-Chloro-2-[(4-methylbenzyl)oxy]benzoic acid?

The compound is synthesized via nucleophilic substitution, where 5-chloro-2-hydroxybenzoic acid reacts with 4-methylbenzyl chloride in the presence of a base (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF at 80–100°C. Purification is achieved via recrystallization (ethanol/water) or column chromatography .

Q. How can the purity of this compound be validated after synthesis?

Analytical techniques include:

  • HPLC (C18 column, acetonitrile/water with 0.1% formic acid).
  • ¹H/¹³C NMR (key peaks: aromatic protons at δ 7.2–7.4 ppm, methyl group at δ 2.3 ppm).
  • Mass spectrometry (ESI-MS: [M-H]⁻ at m/z 295.1) .

Q. What are the recommended storage conditions to ensure stability?

Store at –20°C in a desiccator under inert gas (N₂/Ar) to prevent hydrolysis of the benzyl ether linkage. Solutions in DMSO should be aliquoted to avoid freeze-thaw cycles .

Q. Which spectroscopic methods are critical for structural confirmation?

  • IR spectroscopy to confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹).
  • NOESY NMR to verify spatial proximity of the methylbenzyl and chloro substituents .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Use microwave-assisted synthesis to reduce reaction time (30–60 minutes vs. 12 hours).
  • Replace DMF with ionic liquids (e.g., [BMIM][BF₄]) to improve solubility and ease of separation .

Q. What strategies resolve contradictions in substituent reactivity during derivative synthesis?

  • DFT calculations (e.g., Gaussian 16) to model electronic effects of the 4-methyl group on electrophilic aromatic substitution.
  • Kinetic studies using LC-MS to track intermediates, adjusting reagents (e.g., switching from NaH to LDA for deprotonation) .

Q. How can bioactivity assays be designed for this compound?

  • Enzyme inhibition : Test against COX-2 or lipoxygenase (LOX) using fluorometric assays (λ_ex/λ_em = 535/587 nm).
  • Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and E. coli .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • SwissADME for logP (predicted ~3.2) and bioavailability.
  • ProTox-II for toxicity profiling (LD₅₀, hepatotoxicity) .

Q. How does the methyl group in the 4-position influence regioselectivity in coupling reactions?

  • Steric hindrance from the methyl group directs cross-coupling (e.g., Suzuki-Miyaura) to the para position of the benzoic acid.
  • X-ray crystallography confirms spatial orientation in Pd-catalyzed reactions .

Q. What methodologies assess interactions with serum proteins or DNA?

  • Surface Plasmon Resonance (SPR) with immobilized HSA or DNA to measure binding affinity (K_D).
  • Circular Dichroism (CD) to monitor conformational changes in DNA upon binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.